4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanylbutane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2S2/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHRLZDACSJAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCCS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 1,4-Butane Sultone
One of the most reliable methods to prepare 4-chlorobutane-1-sulfonyl chloride, a key intermediate, involves treating 1,4-butane sultone with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures (~70 °C) over extended periods (up to 72 hours), yielding the sulfonyl chloride in approximately 90% yield.
| Parameter | Details |
|---|---|
| Starting material | 1,4-Butane sultone |
| Reagent | Thionyl chloride (SOCl2) |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Temperature | 70 °C |
| Reaction time | 72 hours (with possible addition of SOCl2 mid-reaction) |
| Yield | ~90% |
| Purification | Concentration under vacuum, dilution with toluene, drying under vacuum |
This method is scalable and has been adapted for industrial production with rigorous control of reaction parameters to ensure high purity and yield.
Introduction of the 4-(4-Chlorophenyl)sulfanyl Group
The functionalization of the butane-1-sulfonyl chloride backbone with the 4-chlorophenyl sulfanyl group is typically achieved via nucleophilic substitution reactions, where the sulfonyl chloride reacts with thiol derivatives or thiophenol analogs bearing the 4-chlorophenyl group.
- The nucleophile: 4-chlorophenyl thiol or related thiolate species.
- Reaction conditions: Usually conducted in the presence of a base such as triethylamine or pyridine to neutralize the HCl formed.
- Solvent: Aprotic solvents like dichloromethane or similar organic solvents.
- Temperature: Ambient to slightly elevated temperatures to optimize reaction rate and yield.
This step forms the sulfanyl linkage (-S-) connecting the 4-chlorophenyl moiety to the butane sulfonyl chloride framework.
Summary Table of Preparation Methods
| Step | Starting Material(s) | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1,4-Butane sultone | Thionyl chloride, DMF, 70 °C, 72 h | 4-chlorobutane-1-sulfonyl chloride | ~90 | Industrially scalable, high purity |
| 2 | Thiophane or thiophane sulfoxide | Chlorine gas, aqueous HCl or acetic acid, 20–90 °F, 2 h | 4-chlorobutane-1-sulfonyl chloride | 30–65 | Requires moisture control, phase separation |
| 3 | 4-chlorobutane-1-sulfonyl chloride + 4-chlorophenyl thiol | Base (triethylamine), aprotic solvent, RT to mild heat | This compound | Variable (optimized per protocol) | Nucleophilic substitution step |
Research Findings and Analysis
Oxidation and Sulfonylation: Oxidation of sulfides to sulfones is a common synthetic route in related sulfonyl chloride chemistry, but for this compound, direct sulfonyl chloride formation from sultones or thiophane chlorination is preferred due to higher efficiency and yield.
Reaction Control: The molar ratios and temperature control are critical in the chlorine-based synthesis to avoid over-chlorination or side reactions leading to resinous by-products.
Purification: Due to the moisture sensitivity of sulfonyl chlorides, purification often involves vacuum concentration and drying with desiccants to prevent hydrolysis and degradation.
Industrial Relevance: The methods described have been adapted for industrial batch and continuous processes, with automated control of reagent addition and temperature to ensure consistent product quality.
Chemical Reactions Analysis
4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form thiols.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution makes it useful for creating more complex structures that are essential in pharmaceuticals and agrochemicals .
Biological Research
This compound has garnered attention for its potential biological activities, particularly its interactions with biomolecules. Studies indicate that it can modulate biological pathways through covalent bonding with nucleophilic sites on proteins, influencing enzyme activity and receptor interactions .
A study synthesized derivatives of this compound to explore their pharmacological properties, revealing significant biological activity which could lead to new therapeutic agents .
Medicinal Chemistry
Research is ongoing to evaluate the therapeutic potential of this compound. Its reactivity allows for the development of novel drugs targeting specific diseases by modifying its structure to enhance efficacy and reduce toxicity .
Industrial Applications
In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate facilitates the manufacturing of plasticizers and surfactants, contributing to various sectors including pharmaceuticals, agriculture, and materials science .
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
4-(Phenylsulfanyl)butane-1-sulfonyl chloride (CAS 1375068-15-7)
- Molecular Formula : C₁₀H₁₃ClO₂S₂
- Molecular Weight : 264.79
- Key Differences : Lacks the 4-chloro substituent on the phenyl ring.
- Reactivity in nucleophilic substitutions (e.g., with amines) may be slower compared to the chlorinated analog. Applications: Suitable for less activated systems where controlled reactivity is desired.
4-(Tert-butoxy)butane-1-sulfonyl chloride (CAS 1342203-40-0)
- Molecular Formula : C₈H₁₇ClO₃S
- Molecular Weight : 228.73
- Key Differences : Replaces sulfanyl with a bulky tert-butoxy group (-O-C(CH₃)₃).
- Impact: The tert-butoxy group is electron-donating, destabilizing the sulfonyl chloride and reducing electrophilicity. Steric hindrance may impede reactions with bulky nucleophiles. Applications: Limited to reactions requiring milder conditions or steric protection strategies.
4-(3-Fluorophenoxy)butane-1-sulfonyl chloride (CAS 1343917-35-0)
- Molecular Formula : C₁₀H₁₁ClFO₂S
- Key Differences: Features a 3-fluorophenoxy group (-O-C₆H₄-F) instead of sulfanyl.
- Phenoxy oxygen’s higher electronegativity compared to sulfur may alter solubility and electronic distribution. Applications: Useful in environments where enhanced electrophilicity and polar solubility are advantageous.
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride
- Key Differences : Contains a chloropentanamido group (-NH-CO-(CH₂)₃Cl) attached to a benzene ring.
- Impact :
- The amide group and longer aliphatic chain increase polarity, improving solubility in polar solvents.
- Likely prioritized in pharmaceutical contexts for hydrogen-bonding interactions or targeted delivery.
- Applications: Drug discovery, where amide linkages and extended carbon chains are critical.
Comparative Data Table
Note: Molecular weights marked with * are calculated based on formula, as explicit data is unavailable in evidence.
Research Findings and Implications
- Electron-Withdrawing Effects: The 4-chloro substituent in the target compound significantly enhances sulfonyl chloride reactivity compared to non-halogenated analogs like 4-(phenylsulfanyl)butane-1-sulfonyl chloride . This makes it preferable for reactions requiring rapid sulfonylation, such as in high-throughput pharmaceutical synthesis.
- Steric vs. Electronic Factors : While 4-(tert-butoxy)butane-1-sulfonyl chloride offers steric protection, its low electrophilicity limits utility in demanding reactions. The target compound balances moderate steric bulk with high reactivity.
- Biological Relevance : Compounds like 4-(5-chloropentanamido)benzene-1-sulfonyl chloride highlight the importance of functional group diversity. The target compound’s sulfanyl linkage may offer metabolic stability advantages over amides or ethers in drug design.
Biological Activity
4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride, with the molecular formula C10H12Cl2O2S2 and a molecular weight of 299.2 g/mol, is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant research findings.
The compound is synthesized through the reaction of 4-chlorophenyl thiol with butane-1-sulfonyl chloride, typically in the presence of a base like triethylamine to enhance yield and purity. The sulfonyl chloride group is highly reactive, allowing for various chemical transformations including nucleophilic substitutions and coupling reactions.
Chemical Reactions
- Substitution Reactions : The sulfonyl chloride can be replaced by nucleophiles.
- Oxidation/Reduction : It can be converted into sulfonic acids or thiols.
- Coupling Reactions : Useful in synthesizing complex organic molecules.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate various biological pathways, including enzyme inhibition and receptor activation .
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial effects. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group enhances the compound's interaction with bacterial targets.
Enzyme Inhibition
The compound has been explored for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease, while urease inhibitors have applications in managing urinary tract infections .
Study 1: Antimicrobial Efficacy
A study evaluated various compounds bearing similar moieties as potential antimicrobial agents. The results indicated that derivatives of this compound showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 93.7 to 46.9 μg/mL against selected strains .
Study 2: Enzyme Inhibition
In a separate investigation focused on enzyme inhibition, several derivatives demonstrated strong inhibitory effects against urease, suggesting potential therapeutic applications in managing conditions related to elevated urease levels in the body .
Comparative Analysis
The biological activity of this compound can be compared with other sulfonamide derivatives:
| Compound Name | Antibacterial Activity | AChE Inhibition | Urease Inhibition |
|---|---|---|---|
| This compound | Moderate to strong | Strong | Strong |
| Sulfanilamide | Moderate | Moderate | Weak |
| Benzene sulfonamide | Weak | Strong | Moderate |
Q & A
Q. What are the common synthetic routes for 4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sulfonylation of 4-[(4-chlorophenyl)sulfanyl]butane-1-thiol using chlorinating agents like methanesulfonyl chloride under anhydrous conditions. Key steps include:
- Thiol activation : Use of bases (e.g., triethylamine) to deprotonate the thiol group, enhancing nucleophilicity.
- Temperature control : Maintaining 0–5°C to minimize side reactions such as oxidation or disulfide formation.
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and inertness.
Yields (~70–85%) depend on stoichiometric ratios and purity of intermediates. Contaminants like moisture can hydrolyze the sulfonyl chloride product, necessitating rigorous drying .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra for characteristic peaks:
- Aromatic protons (δ 7.2–7.5 ppm for 4-chlorophenyl).
- Sulfonyl chloride signals (δ 3.5–4.0 ppm for CH-SO-Cl).
- IR : Confirm sulfonyl chloride (SO-Cl) stretching vibrations at 1360–1380 cm and 1150–1170 cm.
- X-ray crystallography : Use SHELX programs for structure refinement. For example, SHELXL resolves bond lengths (e.g., S–C: ~1.76 Å) and dihedral angles between aromatic rings (e.g., 64–83°) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data caused by rotational isomers or solvate formation?
- Methodological Answer : Rotational freedom in the butane chain or solvent interactions can lead to split NMR peaks or inconsistent melting points. Strategies include:
- Variable-temperature NMR : Identify coalescence temperatures to distinguish dynamic isomerism from impurities.
- Crystallographic analysis : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) to detect solvates. For example, β angles in monoclinic systems (e.g., β = 98.71°) indicate specific packing arrangements .
- HPLC purity checks : Use reverse-phase columns (C18) with UV detection at 254 nm to quantify isomeric ratios .
Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?
- Methodological Answer : The sulfonyl chloride group acts as a strong electrophile due to:
- Polarization : Electron-withdrawing sulfonyl group enhances the Cl atom’s leaving capacity.
- Steric effects : The butane chain’s flexibility allows nucleophiles (e.g., amines) to attack with minimal hindrance.
Kinetic studies (e.g., using -NMR) reveal two-step mechanisms:
Formation of a tetrahedral intermediate (rate-determining).
Collapse to products with inversion of configuration.
Solvent polarity (e.g., DMF vs. THF) influences transition-state stabilization and reaction rates .
Q. How can computational modeling optimize reaction pathways for derivatives of this compound in drug discovery?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in substitutions. For example, B3LYP/6-31G(d) optimizes geometries for sulfonamide derivatives.
- Docking studies : Screen derivatives against target proteins (e.g., bacterial enzymes) using AutoDock Vina. Prioritize compounds with strong hydrogen bonds (e.g., sulfonyl oxygen to Arg residues) and favorable binding energies (ΔG < -8 kcal/mol).
- SAR analysis : Correlate electronic properties (e.g., Hammett σ values of substituents) with bioactivity to guide synthesis .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies (e.g., 462–463 K vs. 455–458 K)?
- Methodological Answer : Variations arise from:
- Polymorphism : Different crystal forms (e.g., Form I vs. Form II) due to recrystallization solvents (e.g., ethanol vs. hexane).
- Impurity profiles : Residual solvents (e.g., THF) or unreacted starting materials lower observed melting points.
- Measurement techniques : Differential scanning calorimetry (DSC) vs. capillary methods may yield discrepancies (±2–3 K).
Mitigation includes: - Slurry conversion : Stirring in heptane/ethyl acetate to isolate the thermodynamically stable form.
- PXRD : Validate phase purity by matching experimental patterns to simulated data .
Application-Oriented Questions
Q. What strategies improve the stability of this compound in aqueous media for biological assays?
- Methodological Answer : Hydrolysis of the sulfonyl chloride group in water (t ~30 min at pH 7.4) can be mitigated by:
- Lyophilization : Store as a stable solid and reconstitute in anhydrous DMSO immediately before use.
- Prodrug design : Replace Cl with a hydrolyzable group (e.g., p-nitrophenyl ester) that releases the active form in vivo.
- Buffered systems : Use phosphate buffers (pH 6.5–7.0) with low ionic strength to slow nucleophilic attack .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
